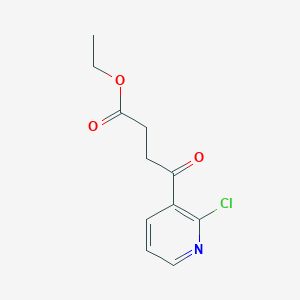
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Vue d'ensemble
Description
“3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The molecular weight of the isomers of pyridinecarboxylic acid is 123.11 g/mol and the chemical formula is C6H5NO2 .
Synthesis Analysis
The synthesis of pyridinecarboxylic acid derivatives has been the subject of several experimental and theoretical investigations . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C8H8ClNO2/c1-2-12-8 (11)6-3-4-7 (9)10-5-6/h3-5H,2H2,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The molecular weight of “3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide” is 185.608 . The chemical formula is C8H8ClNO2 .Applications De Recherche Scientifique
Extraction and Purification Methods
Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, highlighting a method that could be applicable for the purification of related compounds, including "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" (Kumar & Babu, 2009).
Coordination Chemistry and Metal-Organic Frameworks
- Bazargan et al. (2016) synthesized and characterized a novel Fe(III) complex with pyridine-2,6-dicarboxylic acid N-oxide, demonstrating the utility of pyridinecarboxylic acid N-oxides in forming metal complexes with unusual coordination modes. This research could provide a foundation for using "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" in similar complexation studies (Bazargan et al., 2016).
- Wen et al. (2010) developed two Ba(II) metal–organic frameworks using pyridine-2,6-dicarboxylic acid N-oxide, showcasing the potential of pyridinecarboxylic acids N-oxides in constructing porous materials with potential applications in gas storage or catalysis (Wen et al., 2010).
Catalysis and Synthesis
- Bucci et al. (2012) reported on organometallic iridium catalysts based on pyridinecarboxylate ligands for water oxidation, suggesting the utility of pyridinecarboxylic acids and their derivatives in catalytic applications, potentially including "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" in oxidative reactions (Bucci et al., 2012).
- Ghorbani-Choghamarani and Azadi (2015) demonstrated the use of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, indicating the potential for "3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide" functionalized materials in heterogeneous catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Propriétés
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHGRBPVCQMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466454 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
CAS RN |
90327-03-0 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)


![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)


